3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid
Overview
Description
“3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid” is an organic compound often used as a pharmaceutical intermediate in the synthesis of drugs or bioactive compounds . It is also known as “3-(N-tert-butoxycarbonylamino) benzoic acid” and has the chemical formula C12H15NO4 .
Synthesis Analysis
The synthesis of this compound can be achieved through a two-step process :- The resulting benzoimide then reacts with chlorotert-butoxycarbonyl formate to generate "3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccccc1
. The InChI key is BYHPOBHBBHWAIW-UHFFFAOYSA-N
. Chemical Reactions Analysis
The compound can be used in the synthesis of dipeptides . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a predicted density of 1.242±0.06 g/cm3 , a melting point of about 132-136°C , and a predicted boiling point of 339.8±25.0 °C . The vapor pressure is 3.47E-05mmHg at 25°C .Scientific Research Applications
Synthesis and Medicinal Chemistry
- SARS-CoV Protease Inhibitors : This compound has been used in the synthesis of glutamic acid and glutamine peptides. These peptides, featuring a trifluoromethyl ketone group, have shown inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).
Materials and Structural Chemistry
Peptide Conformation Studies : It has been used in the study of peptide conformation, specifically in the synthesis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, which exhibits characteristics of α-helical and mixed 3(10)- and α-helical conformations (Gebreslasie et al., 2011).
Amino Acid-based Dendrimers : This compound is instrumental in the synthesis of novel amino acid-based dendrimers. Such dendrimers have potential applications in drug delivery and nanotechnology (Mulders et al., 1997).
Synthetic Techniques and Chemical Properties
Catalysis and Synthesis : The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical reactions and catalysis, for instance, in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates (Koseki et al., 2011).
Peptide Synthesis : It plays a crucial role in peptide synthesis, particularly in the protection of amine groups, which is a critical step in peptide chain assembly and modification (Heydari et al., 2007).
Safety and Hazards
The compound has low toxicity, but it is still necessary to pay attention to safe use and storage . During handling, appropriate protective measures should be taken, such as wearing gloves and goggles, and avoiding contact with skin and eyes . It should be stored in a dry, cool, well-ventilated place, away from fire and oxidizing agents .
Future Directions
properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-14(2,3)24-13(23)20-15(4,5)10-6-9(12(21)22)7-11(8-10)16(17,18)19/h6-8H,1-5H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSMSCGUVFAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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